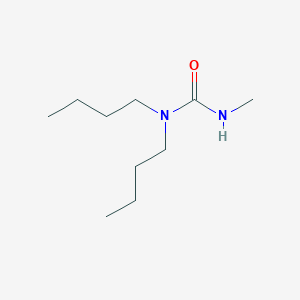![molecular formula C7H14ClN B1654251 1-乙基-3-氮杂双环[3.1.0]己烷盐酸盐 CAS No. 2169997-50-4](/img/structure/B1654251.png)
1-乙基-3-氮杂双环[3.1.0]己烷盐酸盐
描述
1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic nitrogen-containing compound with the molecular formula C7H13N·HCl. This compound is notable for its unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring, making it an interesting subject for chemical and pharmaceutical research.
科学研究应用
1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential use in drug design, particularly for targeting neurological and psychiatric disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride, also known as 3-ABH, is a heterocyclic system often present in molecules capable of acting on various biological targets . It’s found in various natural and synthetic biologically active compounds .
Mode of Action
The exact mode of action of 1-Ethyl-3-azabicyclo[31It’s known that the compound interacts with its targets, leading to changes in their function . The specific interactions and resulting changes depend on the particular biological target.
Biochemical Pathways
The biochemical pathways affected by 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride are diverse, given its ability to act on various biological targets . The downstream effects of these interactions can vary widely, depending on the specific pathway and target involved.
Result of Action
The molecular and cellular effects of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride’s action depend on the specific biological target and the context in which the interaction occurs. For instance, it’s found in compounds like trovafloxacin, a broad-spectrum fluoroquinolone antibiotic , and in protease inhibitors used in anti-hepatitis C therapy .
生化分析
Biochemical Properties
1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and acetylcholinesterase. These interactions can lead to the modulation of neurotransmitter levels, affecting neuronal signaling and function .
Cellular Effects
The effects of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride on cells are diverse and depend on the cell type and concentration used. In neuronal cells, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters and thereby increasing their levels in the synaptic cleft . This can lead to enhanced neurotransmission and altered neuronal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride in animal models vary with dosage. At low doses, it may have minimal or beneficial effects, such as enhancing cognitive function or reducing anxiety-like behavior. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen.
Metabolic Pathways
1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effects of the compound on cellular and organismal function.
Transport and Distribution
The transport and distribution of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation can affect its activity and function, with higher concentrations in certain tissues potentially leading to more pronounced effects.
Subcellular Localization
1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
相似化合物的比较
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but lacks the ethyl group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another derivative with additional methyl groups, which may alter its chemical and biological properties.
Uniqueness: 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a drug candidate.
属性
IUPAC Name |
1-ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKKQKLJGDWWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169997-50-4 | |
| Record name | 3-Azabicyclo[3.1.0]hexane, 1-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2169997-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrole-2,5-dione, 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-](/img/structure/B1654169.png)
![3-[(2,3,4,5,6-Pentafluorophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B1654170.png)
![N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline](/img/structure/B1654171.png)
![D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid](/img/structure/B1654172.png)




![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanamine](/img/structure/B1654180.png)
![Benzyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1654181.png)




